molecular formula C6H8BrNS B1440229 2-Bromo-5-isopropylthiazole CAS No. 1159817-16-9

2-Bromo-5-isopropylthiazole

Cat. No. B1440229
M. Wt: 206.11 g/mol
InChI Key: NUQPBEKNGDTVLD-UHFFFAOYSA-N
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Description

“2-Bromo-5-isopropylthiazole” is a heterocyclic compound . It has a molecular weight of 206.11 g/mol and its CAS Number is 1159817-16-9 . It is a yellow to deep-yellow liquid to semi-solid .


Synthesis Analysis

The synthesis of “2-Bromo-5-isopropylthiazole” involves reactions with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-isopropylthiazole” is C6H8BrNS . It is a highly reactive compound that exhibits various physical and chemical properties.


Chemical Reactions Analysis

“2-Bromo-5-isopropylthiazole” is involved in various chemical reactions. For example, it reacts with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .


Physical And Chemical Properties Analysis

“2-Bromo-5-isopropylthiazole” is a yellow to deep-yellow liquid to semi-solid . It is soluble in common organic solvents like ethanol, ether, and chloroform.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

2-Bromo-5-isopropylthiazole derivatives have shown promising results as potential antimicrobial and antitubercular agents. Studies have synthesized and characterized various compounds with the isopropylthiazole moiety, revealing their effectiveness against bacterial and fungal infections, as well as Mycobacterium tuberculosis. Compounds like 4b and 6g exhibit enhanced potency compared to their parent compounds, indicating significant potential in treating tuberculosis and other microbial infections (Kumar et al., 2010), (Mallikarjuna et al., 2009).

Pharmacological Activity

5-Substituted 2-amino-1,3,4-thiadiazoles, which are transformed into 2-bromo derivatives, have shown varied pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating effects (Lalezari et al., 1975).

Coordination Chemistry and Biological Activities

The synthesis of complexes involving 2-bromo thiazole derivatives has been explored, such as the Cd(II) complex derived from 2-[2-(5-bromo thiazolyl) azo]-5-dimethyl amino benzoic acid. These complexes are studied for their structural characteristics and biological activities, including antifungal and antibacterial properties against strains like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).

Chemical Synthesis and Structural Analysis

Research also delves into the chemical synthesis of novel thiazole derivatives and their structural analysis. For example, the synthesis and characterization of compounds like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide are undertaken to explore their molecular structures and potential biological activities (Li et al., 2015).

Safety And Hazards

“2-Bromo-5-isopropylthiazole” is classified as a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQPBEKNGDTVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671775
Record name 2-Bromo-5-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-isopropylthiazole

CAS RN

1159817-16-9
Record name 2-Bromo-5-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Kumawat - Current drug discovery technologies, 2018 - ingentaconnect.com
Background: Heterocyclic compounds are the main class of medicinally important compounds. Many heterocyclic compounds bearing a five-membered ring in their structure have a …
Number of citations: 45 www.ingentaconnect.com

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